molecular formula C12H8O3 B5328819 3-methyl-7H-furo[3,2-g]chromen-7-one CAS No. 1137-75-3

3-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No. B5328819
CAS RN: 1137-75-3
M. Wt: 200.19 g/mol
InChI Key: NHIJIVPEMQAWBA-UHFFFAOYSA-N
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Description

3-methyl-7H-furo[3,2-g]chromen-7-one, also known as coumarin, is a natural organic compound with a sweet, vanilla-like aroma. It is widely used in perfumes, flavorings, and pharmaceuticals. Coumarin has also been found to possess various biological activities, such as anti-inflammatory, antioxidant, and anti-tumor properties.

Mechanism of Action

The mechanism of action of 3-methyl-7H-furo[3,2-g]chromen-7-one is not fully understood. However, it is believed that this compound exerts its biological activities through various mechanisms, such as inhibition of inflammatory mediators, scavenging of reactive oxygen species, and induction of apoptosis in cancer cells. Coumarin has also been shown to inhibit the activity of enzymes involved in blood coagulation, such as thrombin and factor Xa.
Biochemical and Physiological Effects:
Coumarin has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators, such as tumor necrosis factor-α and interleukin-6. Coumarin has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells.

Advantages and Limitations for Lab Experiments

Coumarin has several advantages as a research tool. It is readily available and relatively inexpensive. Coumarin is also stable and easy to handle. However, 3-methyl-7H-furo[3,2-g]chromen-7-one has some limitations. It has poor solubility in water, which can make it difficult to use in aqueous systems. Coumarin is also sensitive to light and heat, which can cause degradation.

Future Directions

Coumarin has several potential future directions for research. One potential direction is the development of 3-methyl-7H-furo[3,2-g]chromen-7-one-based drugs for the treatment of various diseases, such as cancer and cardiovascular diseases. Another potential direction is the investigation of the structure-activity relationship of this compound derivatives to identify compounds with improved biological activities. Furthermore, the development of new synthetic methods for this compound and its derivatives can lead to the discovery of new compounds with novel biological activities.

Scientific Research Applications

Coumarin has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory, antioxidant, and anti-tumor properties. Coumarin has also been shown to have antibacterial, antifungal, and antiviral activities. In addition, 3-methyl-7H-furo[3,2-g]chromen-7-one has been found to possess anticoagulant and antiplatelet activities, which make it a potential therapeutic agent for cardiovascular diseases.

properties

IUPAC Name

3-methylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3/c1-7-6-14-11-5-10-8(4-9(7)11)2-3-12(13)15-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIJIVPEMQAWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=C3C=CC(=O)OC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345954
Record name 3-Methyl-7H-furo[3,2-g]chromen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1137-75-3
Record name 3-Methyl-7H-furo[3,2-g]chromen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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